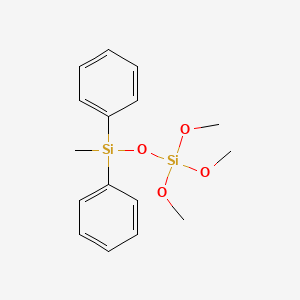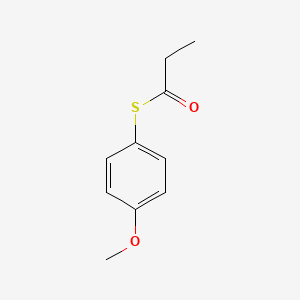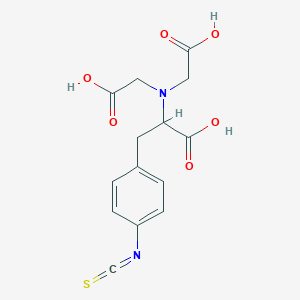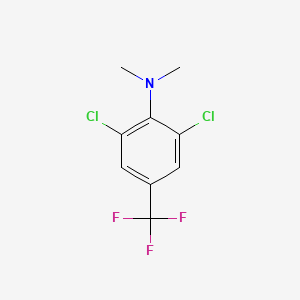
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a dimethylamino group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- typically involves multiple steps. One common method includes the chlorination of benzenamine to introduce the chlorine atoms at the 2 and 6 positions. This is followed by the introduction of the trifluoromethyl group through a Friedel-Crafts alkylation reaction. Finally, the dimethylamino group is added via a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to improve yield and efficiency. High-pressure reactors and specialized catalysts are often employed to facilitate the chlorination and alkylation steps. The use of continuous flow reactors can also enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenes, while reduction can produce various amines.
Applications De Recherche Scientifique
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 2,6-dichloro-: Lacks the trifluoromethyl and dimethylamino groups.
Benzenamine, N,N-dimethyl-: Does not have the chlorine and trifluoromethyl groups.
Benzenamine, 2,4-dichloro-: Similar structure but with chlorine atoms at different positions.
Uniqueness
The unique combination of chlorine, trifluoromethyl, and dimethylamino groups in Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
156639-46-2 |
|---|---|
Formule moléculaire |
C9H8Cl2F3N |
Poids moléculaire |
258.06 g/mol |
Nom IUPAC |
2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H8Cl2F3N/c1-15(2)8-6(10)3-5(4-7(8)11)9(12,13)14/h3-4H,1-2H3 |
Clé InChI |
LXOBSXDEOIYCKO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


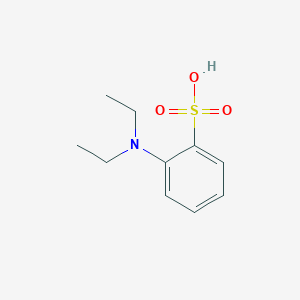
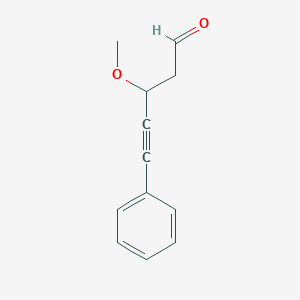

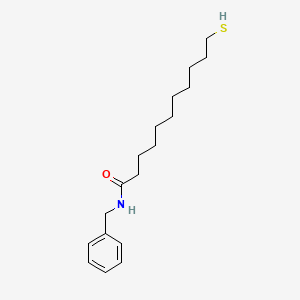
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
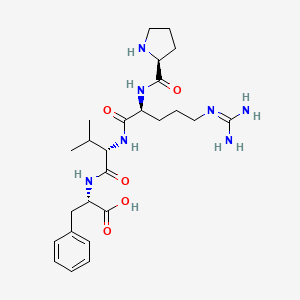
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
